
Methyl cyano(dimethyl-lambda~4~-selanylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl cyano(dimethyl-lambda~4~-selanylidene)acetate is an organoselenium compound characterized by the presence of a selenium atom bonded to a cyano group and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl cyano(dimethyl-lambda~4~-selanylidene)acetate typically involves the reaction of dimethyl selenide with cyanoacetic acid derivatives under controlled conditions. One common method involves the use of methyl cyanoacetate as a starting material, which reacts with dimethyl selenide in the presence of a base to form the desired product. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The product is then purified using standard techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Methyl cyano(dimethyl-lambda~4~-selanylidene)acetate undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides or other reduced selenium species.
Substitution: The cyano group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of selenoxides, while reduction can yield selenides. Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl cyano(dimethyl-lambda~4~-selanylidene)acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of methyl cyano(dimethyl-lambda~4~-selanylidene)acetate involves its interaction with various molecular targets and pathways. The selenium atom plays a crucial role in its reactivity, allowing it to participate in redox reactions and form stable complexes with other molecules. These interactions can modulate biological processes and contribute to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl selenide: A simpler selenium compound with similar reactivity.
Methyl cyanoacetate: A related compound without the selenium atom.
Selenocyanates: Compounds containing selenium and cyano groups.
Uniqueness
Methyl cyano(dimethyl-lambda~4~-selanylidene)acetate is unique due to the presence of both a selenium atom and a cyano group, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wide range of reactions and makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
63442-65-9 |
|---|---|
Fórmula molecular |
C6H9NO2Se |
Peso molecular |
206.11 g/mol |
InChI |
InChI=1S/C6H9NO2Se/c1-9-6(8)5(4-7)10(2)3/h1-3H3 |
Clave InChI |
KJHYJVFKDNNCMT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=[Se](C)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


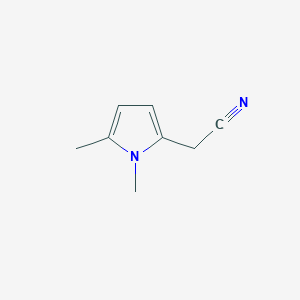

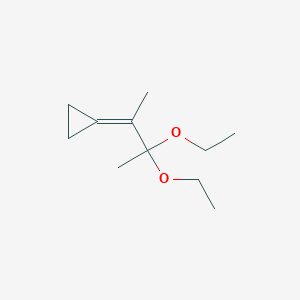
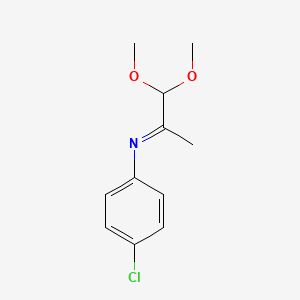
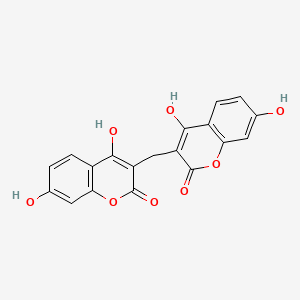
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14487606.png)

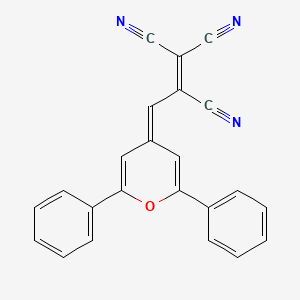
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14487625.png)
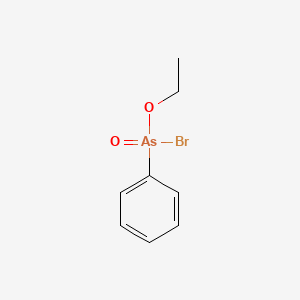

![1,3,5-Tris[3-(piperidin-1-yl)propyl]-1,3,5-triazinane](/img/structure/B14487640.png)

![2,3-Bis[2-(ethenyloxy)ethoxy]propan-1-OL](/img/structure/B14487646.png)
